(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide
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Overview
Description
(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a cyano group, and a hydroxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3-chlorophenylacetic acid and furfural, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using reagents like sodium cyanide or potassium cyanide.
Acryloylation: The acryloyl group is added through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Hydroxyethylation: The final step involves the addition of the hydroxyethyl group, which can be achieved through a reaction with ethylene oxide or ethylene glycol under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as nitronium ions or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino or aldehyde derivatives of the original compound.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its reactive functional groups and structural diversity.
Mechanism of Action
The mechanism of action of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the hydroxyethyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The furan ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
(Z)-3-(5-(3-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide: Bromine substituent instead of chlorine.
(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxyethyl)acrylamide: Methoxyethyl group instead of hydroxyethyl.
Uniqueness
The uniqueness of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-3-1-2-11(8-13)15-5-4-14(22-15)9-12(10-18)16(21)19-6-7-20/h1-5,8-9,20H,6-7H2,(H,19,21)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWPWZWWAPIRJG-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(/C#N)\C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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